tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate
Description
Properties
CAS No. |
1378254-92-2 |
|---|---|
Molecular Formula |
C10H12F3NO3 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)furan-3-yl]carbamate |
InChI |
InChI=1S/C10H12F3NO3/c1-9(2,3)17-8(15)14-6-4-5-16-7(6)10(11,12)13/h4-5H,1-3H3,(H,14,15) |
InChI Key |
SGRUQTAYBAOMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cascade Cyclization
Stereoselective synthesis of trifluoromethyl furans via copper-catalyzed reactions between enaminones and N-tosylhydrazones has been demonstrated. Adapting this method:
-
Substrates : Trifluoromethyl enaminone and tert-butyl carbamate-derived hydrazone.
-
Conditions : Cu(OTf)₂ (10 mol%), 1,10-phenanthroline (20 mol%), DCE, 80°C.
-
Outcome : Forms 2-amino-3-trifluoromethyl-2H-furan derivatives as single diastereomers.
Direct Carbamoylation of Amines
Boc Protection of Furan-3-amine
Reaction of 3-amino-2-(trifluoromethyl)furan with Boc anhydride:
Three-Component Coupling with CO₂
A novel method utilizing CO₂, alkyl halides, and amines:
-
Reagents : Cs₂CO₃, TBAI, DMF, tert-butyl bromide.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Decarboxylative Cyclization | Cs₂CO₃, CH₃CN, 100°C | 85 | High regioselectivity | Limited substrate availability |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos, Cs₂CO₃ | 57 | Broad applicability | Requires halogenated precursors |
| Mitsunobu Reaction | DIAD, PPh₃ | 72 | Mild conditions | Cost of reagents |
| Boc Protection | Boc₂O, DMAP | 90 | High efficiency | Requires free amine |
Mechanistic Insights and Stability Considerations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbamate group can yield amines.
Scientific Research Applications
tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate involves its interaction with molecular targets through its trifluoromethyl and carbamate groups. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups : The -CF₃ group in the target compound enhances stability and lipophilicity compared to methoxycarbonyl (-COOCH₃) in , which may increase susceptibility to hydrolysis.
- Aromatic systems : Indole derivatives (e.g., ) introduce nitrogen-based hydrogen bonding, whereas furan-based analogs prioritize π-π stacking interactions.
Physical and Chemical Properties
- Melting Points: Pyrazolopyrimidine-furan hybrid: 163–166°C Indole derivative: Not reported, but higher molecular weight suggests elevated melting points compared to furan analogs.
- Solubility :
- Trifluoromethyl groups reduce polarity, enhancing organic solvent solubility (e.g., THF, DCM) but limiting aqueous solubility.
- Methoxycarbonyl derivatives () may exhibit better solubility in polar aprotic solvents.
Biological Activity
Tert-butyl (2-(trifluoromethyl)furan-3-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and the furan ring. These features enhance its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where:
- C : Carbon
- H : Hydrogen
- F : Fluorine
- N : Nitrogen
- O : Oxygen
The presence of the trifluoromethyl group () significantly affects the compound's lipophilicity and electronic properties, potentially enhancing its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in disease processes.
- Receptor Modulation : It shows potential in modulating receptor activity, which is crucial for therapeutic applications.
Table 1: Summary of Biological Activities
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, leading to modulation of biological pathways.
Key Mechanisms:
- Enzyme Interaction : The compound binds to active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Binding : It interacts with receptors to either activate or inhibit signaling pathways, influencing cellular responses.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit antitumor effects against various cancer cell lines, indicating potential for cancer therapy.
- Antiviral Properties : Research has shown promising results against viral pathogens, suggesting its utility in developing antiviral drugs.
Table 2: Case Study Results
Q & A
Q. What are the standard synthetic routes for tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate, and how are reaction conditions optimized?
The synthesis typically involves carbamate formation via reaction of tert-butyl carbamate with a substituted furan derivative. Key steps include:
- Amine coupling : Reacting tert-butyl carbamate with 2-(trifluoromethyl)furan-3-amine under nucleophilic conditions.
- Catalysis : Use of coupling agents like TMAD (tetramethylazodicarboxamide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous THF or DCM .
- Solvent optimization : Polar aprotic solvents (e.g., THF) under inert atmospheres improve yield by minimizing side reactions .
- Temperature control : Reactions often proceed at 0–25°C to balance reactivity and stability of the trifluoromethyl group .
Q. Which analytical techniques are essential for characterizing this compound?
Critical methods include:
- NMR spectroscopy : H and C NMR confirm regiochemistry of the furan ring and carbamate linkage. The trifluoromethyl group ( ~110–120 ppm in F NMR) is a key identifier .
- Mass spectrometry (LCMS) : Accurate mass analysis (e.g., m/z [M+H]+) validates molecular weight and purity. For example, similar carbamates show m/z ~250–350 .
- HPLC : Retention time comparisons (e.g., 1.01–1.5 minutes under standard conditions) assess purity and detect byproducts .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile solvents (e.g., THF) or decomposition products .
- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases to prevent carbamate hydrolysis .
Advanced Research Questions
Q. How can reaction yields be improved for this compound synthesis under sterically hindered conditions?
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in furan derivatives .
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency for hindered substrates .
- Solvent additives : Additives like DMAP (4-dimethylaminopyridine) can stabilize intermediates and reduce side reactions .
Q. How should discrepancies between NMR and LCMS data be resolved during characterization?
- Artifact identification : LCMS peaks may correspond to sodium adducts ([M+Na]+) or solvent clusters. Compare with theoretical isotopic patterns .
- Dynamic NMR effects : Temperature-dependent H NMR can reveal conformational exchange broadening signals (e.g., hindered rotation in carbamates) .
- Supplementary techniques : Use IR spectroscopy to confirm carbamate C=O stretches (~1700 cm) and X-ray crystallography for unambiguous structural validation .
Q. What strategies address challenges in crystallizing this compound for X-ray analysis?
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to improve lattice stability .
- Solvent screening : Test mixed solvents (e.g., hexane/ethyl acetate) to modulate crystal growth rates .
- Low-temperature data collection : Mitigate disorder in the tert-butyl group by collecting data at 100 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
